2-(1H-indol-3-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-(1H-indol-3-yl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that combines several important structural motifs, including indole, benzothiophene, and triazolopyrimidine. These structural elements are known for their significant biological activities and are often found in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The benzothiophene and triazolopyrimidine moieties can be introduced through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as microwave-assisted synthesis and flow chemistry may be employed to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and catalysts such as Lewis acids.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, dihydrotriazolopyrimidines, and carboxylic acid derivatives .
Scientific Research Applications
2-(1H-indol-3-yl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects against bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(1H-Indol-3-yl)quinazolin-4(3H)-one: Shares the indole moiety and has similar antimicrobial properties.
2-(1H-Indol-3-yl)-1H-benzo[d]imidazole: Another indole derivative with significant antimicrobial activity.
Uniqueness
2-(1H-indol-3-yl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its combination of indole, benzothiophene, and triazolopyrimidine moieties, which confer a broad spectrum of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C19H15N5S |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
4-(1H-indol-3-yl)-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C19H15N5S/c1-3-7-14-11(5-1)13(9-20-14)17-22-18-16-12-6-2-4-8-15(12)25-19(16)21-10-24(18)23-17/h1,3,5,7,9-10,20H,2,4,6,8H2 |
InChI Key |
VBGDJXCDANGXMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN4C3=NC(=N4)C5=CNC6=CC=CC=C65 |
Origin of Product |
United States |
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